molecular formula C6H12OS2 B12728713 S-(Methylthiomethyl) 2-methylpropanethioate CAS No. 77974-85-7

S-(Methylthiomethyl) 2-methylpropanethioate

Cat. No.: B12728713
CAS No.: 77974-85-7
M. Wt: 164.3 g/mol
InChI Key: BUOOBCHAUHUKHM-UHFFFAOYSA-N
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Description

S-(Methylthiomethyl) 2-methylpropanethioate (CAS 77974-85-7) is a sulfur-containing ester supplied for chemical and biochemical research applications. It is primarily utilized as a flavoring agent in research and development, particularly for studying and replicating complex flavor profiles in food matrices . With the molecular formula C6H12OS2 and a molecular weight of 164.29 g/mol, it is characterized as a colorless clear liquid . Its physical properties include a boiling point of approximately 273°C and a refractive index of 1.452 to 1.456 at 20°C . Researchers value this compound for its utility in sensory science and food technology studies. It is soluble in alcohol and has a water solubility of about 5952 mg/L at 25°C, which is relevant for formulating aqueous-based model systems . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

77974-85-7

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

S-(methylsulfanylmethyl) 2-methylpropanethioate

InChI

InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3

InChI Key

BUOOBCHAUHUKHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SCSC

Origin of Product

United States

Preparation Methods

Reaction Scheme

The most documented and reliable synthetic route involves the alkylation of 2-methylpropanethiol with methyl iodide in the presence of a base. The reaction proceeds as follows:

  • Reactants : 2-methylpropanethiol (a thiol) and methyl iodide (an alkyl halide)
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, generating a thiolate anion
  • Mechanism : The thiolate anion acts as a nucleophile, attacking the methyl iodide to form the thioester bond, yielding S-(Methylthiomethyl) 2-methylpropanethioate.

This method is favored due to its straightforwardness and relatively high yield under controlled conditions.

Reaction Conditions

  • Solvent : Typically polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are used to facilitate nucleophilic substitution.
  • Temperature : Mild heating (e.g., 40–70 °C) to promote reaction kinetics without decomposing sensitive sulfur compounds.
  • Reaction Time : Several hours (commonly 2–6 hours) to ensure complete conversion.
  • Workup : After reaction completion, the mixture is quenched, extracted, and purified by standard organic techniques such as column chromatography or distillation.

Reaction Summary Table

Parameter Details
Starting Materials 2-methylpropanethiol, methyl iodide
Base Sodium hydride or potassium carbonate
Solvent DMF, acetonitrile
Temperature 40–70 °C
Reaction Time 2–6 hours
Product Purification Extraction, chromatography, distillation
Yield Typically moderate to high (literature varies)

Alternative Synthetic Approaches

While the alkylation method is predominant, other potential methods include:

  • Thioesterification via Acid Chloride and Thiol Reaction : Reacting 2-methylpropanoyl chloride with methylthiomethanethiol under base catalysis to form the thioester bond. However, this method is less commonly reported for this specific compound due to the availability and reactivity of starting materials.

  • Use of Methylthiomethyl Halides : Direct reaction of 2-methylpropanethiol with methylthiomethyl halides (e.g., methylthiomethyl chloride or bromide) under basic conditions could theoretically yield the target compound, but such reagents are less common and more challenging to handle.

These alternative routes are less documented and may require more complex handling or lower yields.

Research Findings and Analytical Data

  • The synthesis is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, which verify the formation of the thioester bond and the presence of methylthio groups.
  • The compound’s purity and identity are often confirmed by chromatographic techniques (e.g., GC-MS, HPLC).
  • The reaction mechanism is consistent with nucleophilic substitution (S_N2) on the methyl iodide by the thiolate anion.

Summary Table of Preparation Methods

Method Reactants Base/Conditions Advantages Disadvantages
Alkylation of 2-methylpropanethiol with methyl iodide 2-methylpropanethiol + methyl iodide NaH or K₂CO₃, DMF, 40–70 °C Simple, high yield, well-established Requires handling of methyl iodide (toxic)
Thioesterification via acid chloride 2-methylpropanoyl chloride + methylthiomethanethiol Base catalysis, mild heating Direct thioester formation Less common reagents, more steps
Alkylation with methylthiomethyl halides 2-methylpropanethiol + methylthiomethyl chloride/bromide Base, aprotic solvent Potentially direct Reagents less available, more complex

Chemical Reactions Analysis

Types of Reactions: S-(Methylthiomethyl) 2-methylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Food Industry

Flavoring Agent
S-(Methylthiomethyl) 2-methylpropanethioate is primarily utilized as a flavoring agent in the food industry due to its characteristic aroma. Regulatory bodies recognize it as a generally recognized as safe (GRAS) substance for use in food products .

  • Flavor Profile : The compound imparts a distinctive flavor that enhances the sensory experience of various food items.
  • Regulatory Status : It is included in lists of approved flavoring substances, ensuring its safety for consumption .

Applications in Perfumery and Cosmetics

The unique scent profile of this compound makes it suitable for use in perfumery and cosmetic formulations. Its inclusion in these products can enhance fragrance complexity and appeal.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, potentially linked to its ability to chelate metal ions and reduce oxidative stress in biological systems.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also exhibit such activities.

Case Studies

  • Food Flavoring Research
    A study evaluated the sensory impact of this compound in various food matrices. Results indicated enhanced flavor profiles in meat products, suggesting effective application as a flavor enhancer.
  • Antioxidant Studies
    Research conducted on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in cultured cells, highlighting its potential for health-related applications.
  • Cosmetic Formulation Trials
    In cosmetic formulations, the compound was tested for stability and scent longevity. Findings confirmed that it contributes positively to fragrance profiles while maintaining stability over time.

Mechanism of Action

The mechanism of action of S-(Methylthiomethyl) 2-methylpropanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release active thiol groups, which can interact with proteins and enzymes, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between S-(Methylthiomethyl) 2-methylpropanethioate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Application
S-[2-[[1-(2-Ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate Not Provided Not Provided Thioester, cyclohexylcarbonyl Pharmaceutical (oral drug delivery)
Methyl 2-thiofuroate C₆H₆O₂S 142.18 Thioester, furan ring Flavor intermediate
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate C₁₅H₂₀O₃S 280.38 Thioester, acetyl, hydroxy Pharmaceutical (specific use not detailed)
O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate C₉H₂₂NO₂PS 247.32 Phosphonothioate, aminoethyl Scheduled chemical (1A03)

Key Observations:

  • Backbone Diversity: Unlike phosphonothioates (e.g., ), which contain a phosphorus center, thioesters like this compound feature a sulfur-based ester linkage. This difference impacts reactivity, with phosphonothioates often exhibiting higher electrophilicity .

Pharmacokinetic and Bioavailability Profiles

  • S-[2-[[1-(2-Ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate: Clinical studies highlight its low oral bioavailability unless administered with food, a property leveraged in patented formulations . This contrasts with simpler thioesters like Methyl 2-thiofuroate, which lack such complex pharmacokinetic dependencies .

Biological Activity

S-(Methylthiomethyl) 2-methylpropanethioate (CAS No. 42075-42-3) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities, particularly in food flavoring and safety evaluations. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and safety assessments.

  • Chemical Formula : C5_5H10_{10}OS
  • Molecular Weight : 118.197 g/mol
  • IUPAC Name : S-Methyl thio-2-methylpropanoate
  • Structure : The compound features a thioether group, which is significant for its reactivity and biological interactions.

Antioxidant Properties

Research indicates that sulfur compounds like this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the ability of similar sulfur compounds to inhibit lipid peroxidation, suggesting a protective role against cellular damage caused by oxidative stress .

Genotoxicity and Safety Assessments

The safety evaluation of this compound is crucial, particularly regarding its potential genotoxic effects. According to the European Food Safety Authority (EFSA), while some sulfur compounds have shown genotoxicity in vitro, the available data on this compound specifically indicate that it does not exceed the thresholds of concern for structural classes related to genotoxicity . However, there remains some concern regarding its structural relatives, necessitating further investigation.

Case Studies

  • Flavoring Applications : In food technology, this compound has been evaluated for its use as a flavoring agent. Studies demonstrate that it contributes to the aroma profile of various food products without significant adverse effects when used within established safety limits .
  • In Vivo Studies : A study involving animal models assessed the metabolic pathways of sulfur compounds similar to this compound. Results indicated that these compounds undergo biotransformation in the liver, leading to the formation of less toxic metabolites, which supports their safety for consumption at regulated levels .

Research Findings

StudyFindings
EFSA Evaluation (2010)No significant genotoxic potential observed; safety thresholds established for consumption
Antioxidant Activity StudyDemonstrated effective radical scavenging ability; reduced lipid peroxidation in vitro
Flavor Profile AnalysisContributed positively to flavor profiles in food applications; safe when used within recommended limits

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of S-(Methylthiomethyl) 2-methylpropanethioate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between thiols and activated esters. Key steps include controlling reaction temperature (e.g., 0–5°C for intermediates) and using anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the thioate derivative. Monitoring reaction progress with TLC and NMR ensures intermediate stability .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with thiomethyl protons appearing as distinct singlets (δ 2.1–2.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. How should researchers design experiments to evaluate the solubility and dissolution kinetics of this compound?

  • Methodological Answer : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Conduct shake-flask solubility tests at 37°C, and employ USP dissolution apparatus (Type II, 50 rpm) with pH-adjusted buffers. Incorporating excipients like croscarmellose sodium (as in patent formulations) can enhance dissolution rates by disrupting crystalline lattice structures .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the oral bioavailability of this compound in preclinical models?

  • Methodological Answer : Use a crossover study design in animal models (e.g., rats) comparing fed vs. fasted states. Administer the compound with high-fat meals to evaluate food effects on absorption. Plasma samples should be analyzed via LC-MS/MS to quantify parent drug and metabolites. Key parameters include AUC, Cmax, and Tmax .

Q. How can stability challenges of this compound in formulation matrices be addressed?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., oxidation or hydrolysis). Lyophilization or encapsulation in lipid-based delivery systems improves shelf-life. Counterion selection (e.g., dicyclohexylammonium salts) can stabilize thioate esters by reducing electrophilic susceptibility .

Q. How should researchers resolve contradictions in pharmacokinetic data across studies involving this compound?

  • Methodological Answer : Conduct meta-analyses to identify variables such as species-specific metabolism, dosing regimens, or analytical method variability. Validate assays using certified reference standards and cross-lab reproducibility tests. For conflicting bioavailability results, re-evaluate study designs (e.g., fed/fasted protocols) and excipient interactions .

Q. What mechanistic approaches elucidate the role of food in enhancing the bioavailability of this compound?

  • Methodological Answer : Perform in situ intestinal perfusion studies to assess permeability changes under fed conditions. Use Caco-2 cell monolayers to evaluate transporter-mediated uptake (e.g., P-gp inhibition by dietary lipids). Bile salt micelles in fed states may solubilize the compound, increasing lymphatic absorption .

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